(5E)-3-cyclohexyl-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
3-CYCLOHEXYL-5-(5-(2-NITRO-PH)-FURAN-2-YLMETHYLENE)-2-THIOXO-THIAZOLIDIN-4-ONE is a complex organic compound that features a thiazolidinone core with various substituents, including a cyclohexyl group, a nitrophenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOHEXYL-5-(5-(2-NITRO-PH)-FURAN-2-YLMETHYLENE)-2-THIOXO-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Core: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction using cyclohexyl halide.
Attachment of the Furan Ring: The furan ring can be attached through a condensation reaction with a furan aldehyde.
Incorporation of the Nitro Group: The nitrophenyl group can be introduced via nitration of the phenyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone core and the furan ring.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: Various substitution reactions can occur, especially at the phenyl and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the thiazolidinone and furan rings.
Reduction: Amino derivatives of the nitrophenyl group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-CYCLOHEXYL-5-(5-(2-NITRO-PH)-FURAN-2-YLMETHYLENE)-2-THIOXO-THIAZOLIDIN-4-ONE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The nitro group and thiazolidinone core are likely key functional groups that contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-CYCLOHEXYL-5-(5-(2-AMINO-PH)-FURAN-2-YLMETHYLENE)-2-THIOXO-THIAZOLIDIN-4-ONE
- 3-CYCLOHEXYL-5-(5-(2-HYDROXY-PH)-FURAN-2-YLMETHYLENE)-2-THIOXO-THIAZOLIDIN-4-ONE
Uniqueness
3-CYCLOHEXYL-5-(5-(2-NITRO-PH)-FURAN-2-YLMETHYLENE)-2-THIOXO-THIAZOLIDIN-4-ONE is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties compared to its amino and hydroxy analogs. The nitro group can participate in unique redox reactions and may enhance the compound’s biological activity.
Properties
Molecular Formula |
C20H18N2O4S2 |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
(5E)-3-cyclohexyl-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H18N2O4S2/c23-19-18(28-20(27)21(19)13-6-2-1-3-7-13)12-14-10-11-17(26-14)15-8-4-5-9-16(15)22(24)25/h4-5,8-13H,1-3,6-7H2/b18-12+ |
InChI Key |
OPHUQGMVTYSEOP-LDADJPATSA-N |
Isomeric SMILES |
C1CCC(CC1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])/SC2=S |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])SC2=S |
Origin of Product |
United States |
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